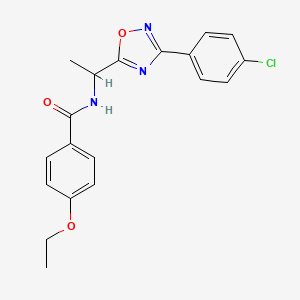

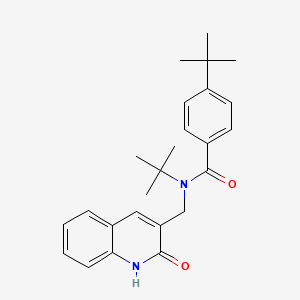

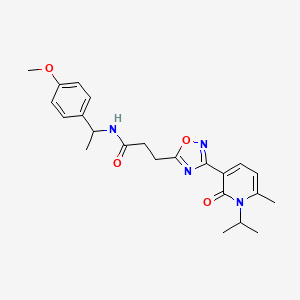

N-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .科学研究应用

Anti-Infective Agents

1,2,4-Oxadiazoles: have been extensively studied as anti-infective agents. Researchers have synthesized various substituted derivatives of 1,2,4-oxadiazoles, including HMS3458E08, with promising activities against bacteria, viruses, and parasites. These compounds exhibit potential as antimicrobial agents, making them valuable in the fight against infectious diseases .

Anticancer Properties

While specific studies on HMS3458E08 are limited, its structural similarity to other 1,2,4-oxadiazoles suggests potential anticancer activity. Researchers have explored related compounds and found them to exhibit cytotoxic effects against tumor cell lines. Further investigations into HMS3458E08’s antitumor properties are warranted .

Protein-Tyrosine Phosphatase (PTP1B) Inhibition

Certain 1,2,4-oxadiazole derivatives, including HMS3458E08, act as selective agonists against protein-tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for diabetes treatment .

Chemokine Receptor Modulation

HMS3458E08 and related compounds have shown selective agonist properties against chemokine receptor type 4 (CXCR4). CXCR4 is involved in immune responses, cell migration, and cancer metastasis. Modulating CXCR4 activity could have therapeutic implications in cancer and inflammatory diseases .

Vasodilator Potential

Although not directly studied for HMS3458E08, 1,2,4-oxadiazoles have been investigated as vasodilators. Their ability to relax blood vessels makes them relevant in cardiovascular research .

Scintillating Materials

1,2,4-Oxadiazoles, including HMS3458E08, have applications in scintillating materials. These materials emit light when exposed to radiation, making them useful in medical imaging and radiation detection .

Dyestuff Industry

HMS3458E08 and related compounds may find applications in the dyestuff industry. Their unique chemical properties make them potential candidates for developing novel dyes and pigments .

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of energetic materials .

作用机制

Target of Action

The primary targets of HMS3458E08 are currently unknown. The compound’s structure, which includes a 1,2,4-oxadiazole ring, suggests it may interact with a variety of biological targets

Mode of Action

Compounds containing a 1,2,4-oxadiazole ring have been shown to exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-inflammatory effects . The specific interactions between HMS3458E08 and its targets that lead to these effects are still under investigation.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced bv2 cells, suggesting they may affect inflammatory pathways

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.

Result of Action

Compounds containing a 1,2,4-oxadiazole ring have been shown to exhibit anti-inflammatory activity, suggesting that hms3458e08 may have similar effects

属性

IUPAC Name |

N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)27-15-20-24-21(25-28-20)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGFDYHKTPZEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)

![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)